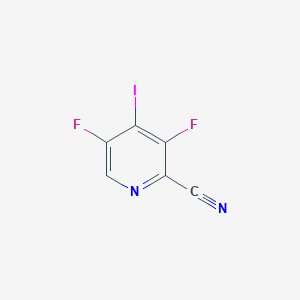

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile

描述

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is a chemical compound with the molecular formula C6HF2IN2 . It is a white solid and has a molecular weight of 265.99 g/mol .

Molecular Structure Analysis

The linear formula for 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is C6HF2IN2 . Unfortunately, the specific structural details or a detailed molecular structure diagram is not provided in the search results.Physical And Chemical Properties Analysis

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile is a white solid . It has a molecular weight of 265.99 g/mol .科学研究应用

Pharmaceutical Research

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile: is a valuable intermediate in pharmaceutical research. Its high reactivity due to the presence of both electron-withdrawing fluorine atoms and an iodine atom makes it a versatile building block for the synthesis of various pharmacologically active molecules. For instance, it can be used to develop novel antiviral drugs by incorporating it into compounds that target viral replication mechanisms .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced materials. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of functional groups that can alter the physical properties of materials, such as thermal stability and electronic conductivity .

Organic Synthesis

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile: is used in organic synthesis to construct complex molecules. Its cyano group can act as a handle for further chemical transformations, enabling the creation of heterocyclic compounds that are prevalent in many natural products and medicinal agents .

Agrochemical Development

The compound’s structural motif is found in many agrochemicals. Researchers can modify it to produce new herbicides and pesticides with improved efficacy and reduced environmental impact. The fluorine atoms, in particular, can enhance the biological activity of these agrochemicals .

Fluorescent Probes

Due to its electron-deficient nature, 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile can be used to create fluorescent probes for bioimaging. These probes can help in visualizing cellular processes and are essential tools in biological research and diagnostics .

Catalysis

This compound can also be employed in catalysis. It can be used to synthesize ligands for transition metal catalysts that are used in a variety of chemical reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .

属性

IUPAC Name |

3,5-difluoro-4-iodopyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF2IN2/c7-3-2-11-4(1-10)5(8)6(3)9/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZQHKYVQVHNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C#N)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)